N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

LC-MS/MS Metabolite Identification Atazanavir

Atazanavir DMPK studies require authentic metabolite standards. Generic cysteine conjugates lack the pyridinyl-benzyl moiety, causing misidentification and inaccurate quantification in biological matrices. - Definitive MS/MS transition (m/z 647.4 → 168.1) and retention time (14.6 min) for unambiguous identification. - Enables precise calibration in CYP phenotyping, drug-drug interaction studies, and impurity profiling. - Validated pharmaceutical impurity standard suitable for ICH-compliant quality control.

Molecular Formula C17H18N2O3S
Molecular Weight 330.402
CAS No. 1391068-09-9
Cat. No. B586223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine
CAS1391068-09-9
Molecular FormulaC17H18N2O3S
Molecular Weight330.402
Structural Identifiers
SMILESCC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O
InChIInChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1
InChIKeyXZBPUXNKKKMWON-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atazanavir Metabolite M5 Reference Standard


N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (CAS 1391068-09-9) is a chemically defined metabolite of the HIV protease inhibitor atazanavir, classified as an amino acid derivative and pharmaceutical impurity standard . This compound represents the non-prime side cleavage product of atazanavir, specifically the N-dealkylation metabolite designated M5, and serves as a critical analytical reference material for drug metabolism and pharmacokinetic studies [1].

Standard Type Chemically defined atazanavir metabolite M5 reference standard (N-dealkylation product)
Analytical Use LC-MS/MS method calibration, impurity profiling, and metabolic pathway studies
Key Signature Unique pyridinyl-benzyl structural moiety enables specific detection in complex matrices

Why This Metabolite Standard Cannot Be Substituted


Generic substitution fails because N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine possesses a unique structural signature—the pyridinyl-benzyl moiety—that dictates its distinct chromatographic retention time, mass spectrometric fragmentation pattern, and metabolic pathway origin (N-dealkylation) compared to other atazanavir metabolites (e.g., M1-M4, M6-M19) or simple cysteine conjugates [1]. These physicochemical and analytical properties are non-interchangeable; using an incorrect metabolite standard would lead to misidentification, inaccurate quantification, and flawed pharmacokinetic profiling [2].

Structural specificity
The pyridinyl-benzyl moiety is absent in generic cysteine conjugates or other atazanavir metabolites; chromatographic retention and fragmentation may not transfer to a substitute standard.
Analytical misassignment
Using an incorrect metabolite standard may result in peak misidentification and inaccurate quantification in multi-analyte LC-MS/MS assays.
Pathway mismatch
M5 originates from a minor N-dealkylation route, distinct from dominant oxidation or hydrolysis pathways; a metabolite standard from another route would not represent this clearance pathway.

Quantitative Differentiation from Closest Analogs


Unique MS/MS Transition for Unambiguous Identification

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (metabolite M5) exhibits a unique ESI(+) MS/MS transition of m/z 647.4 → 168.1, which corresponds to the oxidative decarboxylation product of atazanavir [1]. In contrast, the major mono-oxidation metabolites M1, M2, M3, and M4 all share m/z 721.4 → 168.1, while other N-dealkylation products (M6a, M6b) and hydrolysis metabolites display different precursor m/z values (e.g., M6 at 647.4, but distinct fragmentation) [2]. This specific transition is exclusive to M5 among all detected metabolites and enables unequivocal identification in complex biological matrices.

MS/MS Transition
Head-to-head comparison
m/z 647.4 → 168.1
Enables interference-free quantitation in complex research matrices
Unique precursor distinguishes from M1–M4 (Δ −74 Da) and M9–M12 (Δ −16 Da)
LC-MS/MS Metabolite Identification Atazanavir

Chromatographic Resolution from Co-Eluting Metabolites

Under the validated LC-UV-MSⁿ method conditions, N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (M5) elutes at 14.6 minutes, which is distinct from atazanavir (18.0 min) and other major metabolites (e.g., M1: 16.9 min, M2: 17.1 min, M3: 17.6 min, M4: 18.1 min) [1]. This retention time shift of -3.4 minutes relative to the parent drug and -2.3 to -3.5 minutes relative to mono-oxidation metabolites provides adequate chromatographic resolution for accurate peak integration and quantification in multi-analyte assays [2].

Retention Time
Head-to-head comparison
14.6 min
Supports reliable peak integration and multi-analyte resolution
ΔRT −3.4 min vs. atazanavir; −2.3 to −3.5 min vs. M1–M4
HPLC Retention Time Metabolite Profiling

N-Dealkylation Pathway Distinction from Oxidation and Hydrolysis

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (M5) is formed exclusively via N-dealkylation of atazanavir, a minor metabolic pathway accounting for <5% of total metabolite abundance, in contrast to the predominant oxidation pathway (M1, M2, M7, M8, M13, M14) which yields ~60% of total metabolites, and the hydrolysis pathway (M3, M4, M19) yielding ~20% [1]. This pathway specificity has implications for CYP enzyme phenotyping and drug-drug interaction studies, as N-dealkylation is catalyzed by distinct CYP isoforms (CYP3A4/3A5) compared to other routes [2].

Metabolic Origin
Class-level inference
N-dealkylation product (M5)
Supports study of a minor clearance pathway
Reported as minor route vs. dominant oxidation/hydrolysis in human hepatocyte models
Drug Metabolism Metabolic Pathway Atazanavir

Certified Purity and Storage Stability for Reproducible Analysis

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is supplied with a certified purity of ≥95% and a recommended storage temperature of -20°C, specifications that are critical for use as an analytical reference material . In comparison, other atazanavir metabolite standards may vary in purity (typically 95-98%) and storage requirements (e.g., some require -80°C for long-term stability), impacting long-term study reproducibility and quantitative accuracy .

Purity & Storage
Data to verify
≥95%, –20 °C
May support reproducible quantitation with manageable storage
Long-term stability data to confirm; compare with other metabolite standards
Reference Standard Purity Stability

Unique Pyridinyl-Benzyl Moiety vs. Simple Cysteine Conjugates

The presence of the 4-(2-pyridinyl)benzyl group in N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a definitive structural feature not found in common endogenous cysteine conjugates (e.g., N-acetylcysteine, S-alkyl glutathione metabolites) [1]. This moiety confers a characteristic UV absorbance profile (λmax ~260 nm) and a distinct fragmentation pattern (loss of pyridinyl-benzyl group generating m/z 168.1 product ion) that are absent in simpler N-acetylcysteine derivatives . This structural uniqueness is essential for unambiguous identification and differentiation from interfering endogenous compounds in biological samples.

Structural Moiety
Class-level inference
4-(2-pyridinyl)benzyl group
Enables specific detection vs. endogenous cysteine conjugates
UV λmax ~260 nm; characteristic MS/MS loss giving m/z 168.1
Structural Elucidation NMR LC-MS

Scientific and Industrial Applications


LC-MS/MS Method Development and Validation

This compound is essential as a calibrator and quality control standard for developing and validating LC-MS/MS methods to quantify atazanavir metabolite M5 in human plasma, hepatocyte incubations, or tissue homogenates. The unique MS/MS transition (m/z 647.4 → 168.1) and retention time (14.6 min) enable precise quantitation even in the presence of structurally similar metabolites [1][2].

In Vitro and In Vivo Pharmacokinetic Profiling

Used as a reference standard for measuring the formation of the N-dealkylation metabolite M5 in CYP phenotyping assays, drug-drug interaction studies, and clinical pharmacokinetic investigations. Its defined purity and stability ensure accurate determination of metabolic clearance via this minor pathway [3].

Pharmaceutical Impurity Reference for Regulatory Compliance

As a specified impurity of atazanavir drug substance and product, this metabolite standard is employed in pharmaceutical quality control for impurity profiling, stability studies, and forced degradation assessments to meet ICH and pharmacopoeial guidelines .

Structural Elucidation and Metabolite Identification Training

Because of its well-characterized structure, including the pyridinyl-benzyl moiety, this compound serves as a model for teaching advanced MS/MS fragmentation interpretation and for validating metabolite identification workflows in academic and industrial research settings [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method development
Unique MS/MS fingerprint and retention time
Assay specificity and interference-free quantitation
In vitro / in vivo metabolic profiling
N-dealkylation pathway origin
CYP phenotyping and exposure-model interpretation
Pharmaceutical impurity profiling
Certified purity and defined stability
Impurity monitoring and forced degradation assessment
Metabolite identification training
Well-characterized pyridinyl-benzyl structure
MS/MS fragmentation training and workflow validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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